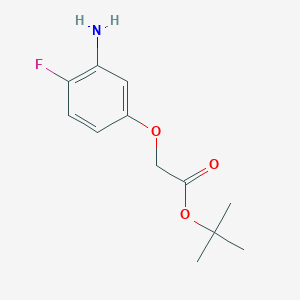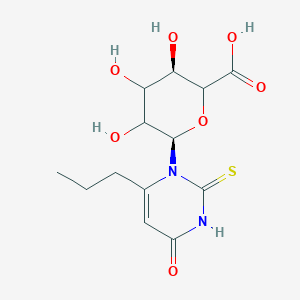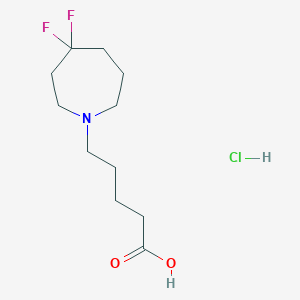![molecular formula C12H9ClN4O2S2 B13722077 2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13722077.png)
2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a thienopyrimidine core with a pyrazole moiety, making it a promising candidate for various biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno[3,2-d]pyrimidine precursors with pyrazole derivatives under controlled conditions. The reaction often requires the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chloro group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and have implications in cancer therapy.
Biological Studies: The compound is used in studying the biological pathways involving thienopyrimidine and pyrazole derivatives, contributing to the understanding of their pharmacological effects.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets such as CDKs. By inhibiting these kinases, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. The molecular pathways involved include the modulation of cyclin-CDK complexes and the downstream effects on cell cycle checkpoints .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their CDK inhibitory activity.
Thienopyrimidine Derivatives: These compounds have a thienopyrimidine core and exhibit various biological activities, including anticancer properties.
Uniqueness
2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine is unique due to its combination of a thienopyrimidine core with a pyrazole moiety, which enhances its potential as a multi-target inhibitor. This structural uniqueness contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C12H9ClN4O2S2 |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
2-chloro-4-(1-cyclopropylsulfonylpyrazol-4-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4O2S2/c13-12-15-9-3-4-20-11(9)10(16-12)7-5-14-17(6-7)21(18,19)8-1-2-8/h3-6,8H,1-2H2 |
Clé InChI |
ILYFHWNVNBSDMW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)(=O)N2C=C(C=N2)C3=NC(=NC4=C3SC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)


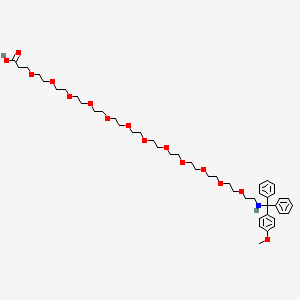

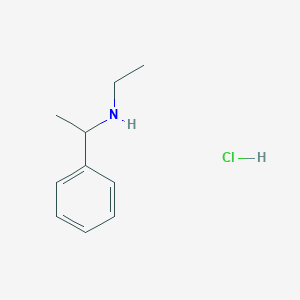
![2-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride](/img/structure/B13722038.png)

